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Compound of Interest

1-Benzenesulfonyl-3-iodo-1H-
Compound Name:
pyrrolo[2,3-b]pyridine

cat. No.: B1325011

Introduction: A Strategic Building Block in
Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged
scaffold" in modern drug discovery. Its structure is a bioisostere of indole, enabling it to mimic
the natural amino acid tryptophan and interact with a wide array of biological targets.
Derivatives of this core are prevalent in pharmaceuticals, particularly as kinase inhibitors.[1][2]
This guide focuses on a key intermediate that unlocks the synthetic potential of this scaffold: 1-
Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.

This compound is strategically functionalized for advanced chemical synthesis. The
benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, which
modulates the electronics of the ring system and facilitates selective reactions. The iodo-
substituent at the C3 position is the primary point of synthetic utility, acting as a versatile handle
for introducing molecular complexity through metal-catalyzed cross-coupling reactions. This
document provides a comprehensive overview of its properties, a detailed experimental
workflow for its application, and a discussion of its role in the development of novel
therapeutics.

Physicochemical Properties and Identifiers
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A precise understanding of a compound's properties is fundamental to its application in
research and development. The key identifiers and physicochemical data for 1-
Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine are summarized below.

Property Value Source(s)

1-(Benzenesulfonyl)-3-iodo-
IUPAC Name o N/A
1H-pyrrolo[2,3-b]pyridine

CAS Number 887115-53-9 [31[4]
Molecular Formula C13HsIN202S [4]
Molecular Weight 384.20 g/mol [4]
Monoisotopic Mass 383.94295 Da [5]
Hazard Irritant [4]

The Strategic Role in Synthesis

The design of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a clear example of
strategic functionalization to facilitate complex molecule synthesis. Each key feature—the
protecting group and the iodo handle—serves a distinct and critical purpose.

The Benzenesulfonyl Protecting Group

The nitrogen atom in the pyrrole ring of 7-azaindole is nucleophilic and can interfere with many
standard synthetic transformations. The attachment of an electron-withdrawing
benzenesulfonyl ("besyl") group serves two primary functions:

o Protection: It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or
deprotonation by strong bases.

e Modulation of Reactivity: By withdrawing electron density, the besyl group can alter the
reactivity of the heterocyclic core, often facilitating reactions like electrophilic substitution at
specific positions. It also enhances the stability of the molecule to certain reaction conditions.

The C3-lodo Functional Handle
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The iodine atom at the C3 position is the molecule's primary point for diversification. Aryl and
heteroaryl iodides are exceptionally versatile substrates for a wide range of palladium-
catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new
carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal
chemistry for building structure-activity relationships (SAR).[1] Common transformations
include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Experimental Protocol: Palladium-Catalyzed Suzuki-
Miyaura Coupling

To illustrate the practical utility of this compound, this section provides a representative, self-
validating protocol for a Suzuki-Miyaura cross-coupling reaction. This workflow is fundamental
for researchers aiming to synthesize libraries of novel 2-aryl-7-azaindole derivatives.

Step-by-Step Methodology

e Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 1-
Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid
(1.2-1.5 eq.), and a suitable base such as potassium carbonate (K2COs) or cesium
carbonate (Cs2COs3) (2.0-3.0 eq.).

o Catalyst Addition: Add the palladium catalyst, for example, Palladium(ll) acetate (Pd(OAc)z2)
(0.02-0.05 eq.), and a phosphine ligand such as SPhos or XPhos (0.04-0.10 eq.). The choice
of ligand is critical and often requires screening to optimize reaction efficiency.

o Solvent Addition & Degassing: Add a degassed solvent system. A mixture of an organic
solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio) is commonly used.[1] The
system must be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen)
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through the mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium
catalyst.

o Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
Reaction progress should be monitored by a suitable analytical technique, such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The resulting crude product is then purified, typically by
flash column chromatography on silica gel, to yield the desired 3-aryl-1-benzenesulfonyl-1H-
pyrrolo[2,3-b]pyridine.

Causality of Component Selection

o Palladium Catalyst: Forms the active Pd(0) species that undergoes oxidative addition into
the C-I bond, initiating the catalytic cycle.

e Phosphine Ligand: Stabilizes the palladium center, prevents catalyst decomposition, and
facilitates the key steps of oxidative addition and reductive elimination.

» Base: Essential for the transmetalation step, where the organic group is transferred from
boron to the palladium center.

o Degassed Solvent: Prevents the oxidation of the Pd(0) catalyst to an inactive Pd(ll) state,
ensuring the catalytic cycle can proceed efficiently.

Experimental Workflow Diagram
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery
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The true value of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in the molecules
it helps create. The 7-azaindole scaffold is a core component of numerous clinically
investigated and approved drugs. Its ability to form key hydrogen bonds and engage in
favorable hydrophobic interactions makes it ideal for targeting ATP-binding sites in kinases.

Recent research highlights the versatility of this scaffold:

e Oncology: Many kinase inhibitors targeting pathways involved in cell proliferation and
survival utilize the 7-azaindole core.[2]

 Inflammatory Diseases: Pyrrolo[2,3-b]pyridine derivatives have been investigated as
selective CDKS8 inhibitors for treating conditions like psoriasis.[6]

» Neurodegenerative and Infectious Diseases: The broad applicability of this scaffold extends
to various other therapeutic areas, including the development of agents for neurological
disorders and antibacterial compounds.[7][8]

By providing a reliable synthetic entry point, this iodo-substituted intermediate allows medicinal
chemists to rapidly generate diverse libraries of compounds for biological screening,
accelerating the discovery of new and more effective medicines.

Safety and Handling

According to available Safety Data Sheets (SDS), 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-
b]pyridine is classified as an irritant.[4] While comprehensive toxicological data may not be
available, standard laboratory precautions for handling chemical reagents should be strictly
followed.[3]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side-shields, chemical-resistant gloves, and a lab coat.[9]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[3][10] Avoid contact with skin and eyes.

o First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled,
move to fresh air. Seek medical attention if irritation persists.[3]
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e Storage: Store in a cool, dry place in a tightly sealed container.

Users are required to consult the full, up-to-date Safety Data Sheet provided by their chemical
supplier before handling this compound.

Conclusion

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is more than just a chemical with a
specific molecular weight; it is a pivotal tool for innovation in pharmaceutical research. Its
carefully designed structure, featuring a stable protecting group and a highly versatile synthetic
handle, provides an efficient and reliable pathway for the synthesis of complex molecules built
around the medicinally significant 7-azaindole scaffold. For researchers and scientists in drug
development, a thorough understanding of this building block's properties and applications is
essential for advancing the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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